3'-O-Methylpyridoxal 5'-phosphate
Overview
Description
3’-O-Methylpyridoxal 5’-phosphate is a derivative of Pyridoxal 5’-phosphate (PLP), the active form of vitamin B6 . It is also known by the equivalent term 3’-OMPP .
Chemical Reactions Analysis
The methylated coenzyme in aspartate aminotransferase, which is 3’-O-Methylpyridoxal 5’-phosphate, is a poor catalyst but functions slowly to produce normal products of a transamination half-reaction .Scientific Research Applications
1. Interaction with Glycogen Phosphorylase B
A study by Feldmann and Helmreich (1976) explored the interaction of 3'-O-methylpyridoxal 5'-phosphate with rabbit skeletal muscle glycogen phosphorylase b. The study found that this compound forms a Schiff base in aprotic solvent and is bound as a Schiff base to phosphorylase. The research also highlighted the active role of 3'-O-methylpyridoxal-5'-phosphate in phosphorylase, indicating its potential in enzymatic activity studies (Feldmann & Helmreich, 1976).
2. Role in Aspartate Aminotransferase Reactions
Chen, Metzler, and Jenkins (1987) investigated the reaction of this compound in the active site of aspartate aminotransferase with L-aspartate. The study demonstrated that while this compound is a poor catalyst, it still produces normal products in a transamination half-reaction, providing insight into enzymatic catalysis and active site dynamics (Chen, Metzler & Jenkins, 1987).
3. Synthesis and Properties in Biochemistry
Stambolieva et al. (1970) synthesized and studied the properties of 3-deoxypyridoxal phosphate and 3-O-methylpyridoxal phosphate, providing foundational knowledge for the chemical and biochemical properties of these compounds. This research is significant for understanding the chemical behavior and potential applications in various biochemical processes (Stambolieva et al., 1970).
4. Thermodynamic Characteristics
Lytkin et al. (2020) focused on the thermodynamic characteristics of acid-core reactions in water solutions involving pyridoxal-5'-phosphate, which is closely related to this compound. This study contributes to understanding the behavior of these compounds under different pH conditions, essential for biochemical and pharmaceutical applications (Lytkin et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
(4-formyl-5-methoxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO6P/c1-6-9(15-2)8(4-11)7(3-10-6)5-16-17(12,13)14/h3-4H,5H2,1-2H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPKTKBXBZSMML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1OC)C=O)COP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175277 | |
Record name | 3'-O-Methylpyridoxal 5'-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21056-63-3 | |
Record name | 3'-O-Methylpyridoxal 5'-phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021056633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-O-Methylpyridoxal 5'-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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